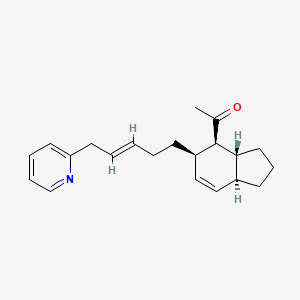
Pulo'upone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pulo'upone is a natural product found in Philinopsis speciosa with data available.
Scientific Research Applications
Enantioselective Synthesis and Absolute Configuration
Pulo'upone has been a subject of interest in synthetic organic chemistry. A notable study by Oppolzer, Dupuis, Poli, Raynham, and Bernardinelli (1988) in "Tetrahedron Letters" focuses on the enantioselective synthesis of (−)-pulo'upone. This synthesis was achieved through an asymmetric, bornane-10,2-sultam-directed, intramolecular Diels-Alder reaction and a 2-pyridylcuprate/allylacetate coupling. The study provides insights into the absolute configuration of pulo'upone, contributing to the field of organic synthesis and molecular structure analysis Enantioselective synthesis and absolute configuration of (−)-pulo'upone by asymmetric intramolecular diels-alder reaction.
Antimicrobial Activity
Research has also explored the potential antimicrobial properties of pulo'upone. Pelttari, Matikainen, and Elo (2002) in "Zeitschrift für Naturforschung C" studied the marine alkaloids haminol A, haminol B, and pulo'upone, along with related compounds, for their antimicrobial activity against a panel of microbes including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus epidermidis, Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger. This study provides valuable information on the potential therapeutic applications of pulo'upone in combating microbial infections Antimicrobial Activity of the Marine Alkaloids Haminol and Pulo’upone and Related Compounds.
properties
CAS RN |
97190-30-2 |
|---|---|
Product Name |
Pulo'upone |
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(3aR,4R,5R,7aS)-5-[(E)-5-pyridin-2-ylpent-3-enyl]-2,3,3a,4,5,7a-hexahydro-1H-inden-4-yl]ethanone |
InChI |
InChI=1S/C21H27NO/c1-16(23)21-18(14-13-17-9-7-12-20(17)21)8-3-2-4-10-19-11-5-6-15-22-19/h2,4-6,11,13-15,17-18,20-21H,3,7-10,12H2,1H3/b4-2+/t17-,18+,20+,21+/m0/s1 |
InChI Key |
USGQADYZRWUBHS-PJICQXFSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H]2CCC[C@H]2C=C[C@H]1CC/C=C/CC3=CC=CC=N3 |
SMILES |
CC(=O)C1C2CCCC2C=CC1CCC=CCC3=CC=CC=N3 |
Canonical SMILES |
CC(=O)C1C2CCCC2C=CC1CCC=CCC3=CC=CC=N3 |
synonyms |
pulo'upone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



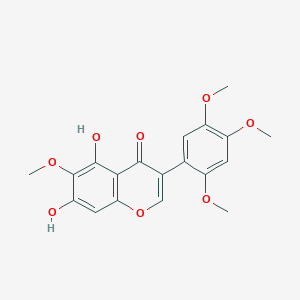



![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
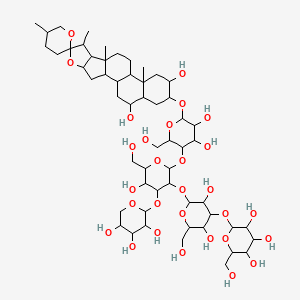
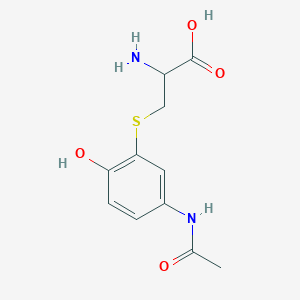

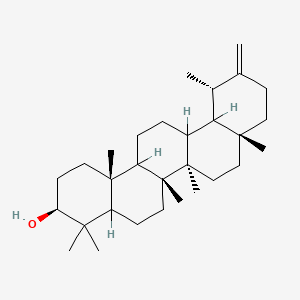
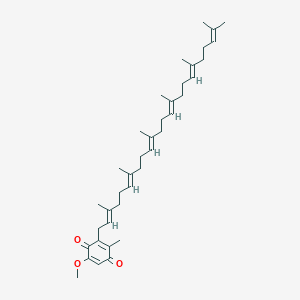
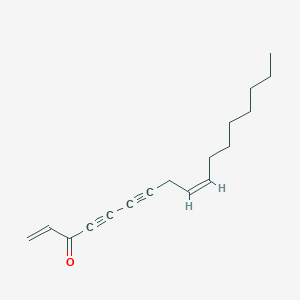

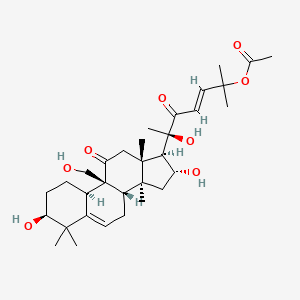
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)